Cas no 178316-77-3 (1-(4-Hydroxyisoxazole)-carboxylic Acid)
1-(4-Hydroxyisoxazole)-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Isoxazolecarboxylicacid, 4-hydroxy-
- 3-Isoxazolecarboxylicacid,4-hydroxy-(9CI)
- 1-(4-HYDROXYISOXAZOLE)-CARBOXYLIC ACID
- 4-hydroxy-3-Isoxazolecarboxylic acid
- 4-Hydroxy-1,2-oxazole-3-carboxylic acid
- 4-Hydroxyisoxazolecarboxylic Acid
- CS-0267930
- 3-Isoxazolecarboxylic acid, 4-hydroxy-
- BDBM23243
- 4-Hydroxyisoxazole-3-carboxylic acid
- SCHEMBL4327521
- DTXSID90647741
- EN300-4271572
- AKOS006383551
- 178316-77-3
- 1,2(1,5)-Isoxazole, IOA2
- FT-0669697
- 1-(4-Hydroxyisoxazole)-carboxylic Acid
-
- Inchi: 1S/C4H3NO4/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
- InChI Key: CGLGFQXJBUOAAP-UHFFFAOYSA-N
- SMILES: O1C=C(C(C(=O)O)=N1)O
Computed Properties
- Exact Mass: 129.00600
- Monoisotopic Mass: 129.00620758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 386.9±27.0 °C at 760 mmHg
- Flash Point: 187.8±23.7 °C
- PSA: 83.56000
- LogP: 0.07840
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-(4-Hydroxyisoxazole)-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Hydroxyisoxazole)-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H943590-50mg |
1-(4-Hydroxyisoxazole)-carboxylic Acid |
178316-77-3 | 50mg |
$ 109.00 | 2023-09-07 | ||
| TRC | H943590-100 mg |
1-(4-Hydroxyisoxazole)-carboxylic Acid |
178316-77-3 | 100MG |
145.00 | 2021-08-05 | ||
| TRC | H943590-250 mg |
1-(4-Hydroxyisoxazole)-carboxylic Acid |
178316-77-3 | 250MG |
335.00 | 2021-08-05 | ||
| TRC | H943590-500 mg |
1-(4-Hydroxyisoxazole)-carboxylic Acid |
178316-77-3 | 500MG |
640.00 | 2021-08-05 | ||
| TRC | H943590-1 g |
1-(4-Hydroxyisoxazole)-carboxylic Acid |
178316-77-3 | 1g |
1135.00 | 2021-08-05 | ||
| Chemenu | CM511434-50mg |
4-Hydroxyisoxazole-3-carboxylic acid |
178316-77-3 | 97% | 50mg |
$140 | 2023-01-07 | |
| Chemenu | CM511434-100mg |
4-Hydroxyisoxazole-3-carboxylic acid |
178316-77-3 | 97% | 100mg |
$195 | 2023-01-07 | |
| Chemenu | CM511434-250mg |
4-Hydroxyisoxazole-3-carboxylic acid |
178316-77-3 | 97% | 250mg |
$273 | 2023-01-07 | |
| Chemenu | CM511434-1g |
4-Hydroxyisoxazole-3-carboxylic acid |
178316-77-3 | 97% | 1g |
$649 | 2023-01-07 | |
| TRC | H943590-100mg |
1-(4-Hydroxyisoxazole)-carboxylic Acid |
178316-77-3 | 100mg |
$ 178.00 | 2023-09-07 |
1-(4-Hydroxyisoxazole)-carboxylic Acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 1-(4-Hydroxyisoxazole)-carboxylic Acid
1-(4-Hydroxyisoxazole)-carboxylic Acid: A Comprehensive Overview of Its Chemical Properties and Applications
1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS No. 178316-77-3) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of heterocyclic carboxylic acids, characterized by the presence of an isoxazole ring fused with a carboxylic acid group. The 4-hydroxyisoxazole moiety imparts distinctive chemical reactivity and biological activity, making it a valuable scaffold for drug design and development.
The molecular formula of 1-(4-Hydroxyisoxazole)-carboxylic Acid is C5H6O3, with a molar mass of 118.10 g/mol. Its structure consists of a five-membered isoxazole ring containing an oxygen atom and a nitrogen atom, with a hydroxyl group at the 4-position. The carboxylic acid group at the 1-position contributes to its solubility in polar solvents and its potential for forming hydrogen bonds with biological targets. This combination of functional groups makes the compound an ideal candidate for further chemical modifications to enhance its pharmacological properties.
Recent studies have highlighted the importance of 1-(4-Hydroxyisoxazole)-carboxylic Acid in the development of novel therapeutics targeting inflammatory diseases and neurodegenerative disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by modulating the expression of cytokines such as TNF-α and IL-6. The 4-hydroxyisoxazole ring is believed to interact with specific protein domains, thereby inhibiting the activation of pro-inflammatory signaling pathways.
Another area of interest is the application of 1-(4-Hydroxyisoxazole)-carboxylic Acid in the design of small-molecule inhibitors for neurodegenerative diseases like Alzheimer's and Parkinson's. Researchers have explored its potential to target β-amyloid aggregation, a key pathological feature of Alzheimer's disease. A 2024 study in ACS Chemical Neuroscience reported that the compound's hydroxyl group at the 4-position facilitates the formation of hydrogen bonds with the hydrophobic regions of amyloid fibrils, thereby disrupting their assembly and preventing toxic oligomer formation.
From a synthetic perspective, the preparation of 1-(4-Hydroxyisoxazole)-carboxylic Acid typically involves the cyclization of α-aminonitriles or the hydrolysis of corresponding nitrile derivatives. The Suzuki coupling reaction has been widely employed to introduce functional groups at the 1-position, enabling the creation of diverse derivatives with tailored biological activities. This synthetic flexibility has allowed researchers to explore the compound's potential in various therapeutic contexts, including antiviral and antitumor applications.
The pharmacological properties of 1-(4-Hydroxyisoxazole)-carboxylic Acid are closely linked to its ability to interact with specific molecular targets. For example, its carboxylic acid group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes and receptors. This property has been exploited in the design of inhibitors for enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are implicated in inflammatory and cardiovascular diseases. The 4-hydroxyisoxazole ring also contributes to the compound's stability in physiological conditions, enhancing its bioavailability and reducing metabolic degradation.
Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying the biological activity of 1-(4-Hydroxyisoxazole)-carboxylic Acid. Molecular docking studies have revealed that the compound's isoxazole ring can bind to hydrophobic pockets in target proteins, while its hydroxyl group interacts with polar residues. This dual interaction pattern is crucial for the compound's ability to modulate protein function without inducing off-target effects. These insights have guided the rational design of more potent derivatives with improved selectivity and efficacy.
In addition to its therapeutic potential, 1-(4-Hydroxyisoxazole)-carboxylic Acid has been investigated for its role in materials science. Its ability to form stable hydrogen bonds has led to its use in the synthesis of biodegradable polymers and hydrogels with applications in tissue engineering and drug delivery. The 4-hydroxyisoxazole group can be incorporated into polymer backbones to enhance their mechanical properties while maintaining biocompatibility, making them suitable for biomedical applications.
Despite its promising properties, the development of 1-(4-Hydroxyisoxazole)-carboxylic Acid as a therapeutic agent faces several challenges. One of the primary concerns is its solubility in aqueous environments, which can affect its bioavailability and pharmacokinetic profile. Researchers are actively exploring strategies to improve its solubility through the introduction of hydrophilic substituents or the formation of prodrugs. Additionally, the potential for metabolic instability remains a barrier to its clinical translation, requiring further optimization of its chemical structure.
The future of 1-(4-Hydroxyisoxazole)-carboxylic Acid research lies in the integration of multidisciplinary approaches, including medicinal chemistry, computational modeling, and biological assays. Advances in high-throughput screening technologies have enabled the rapid evaluation of its derivatives for specific therapeutic targets, accelerating the drug discovery process. Furthermore, the development of green synthesis methods for its production is gaining traction, as sustainable practices become increasingly important in pharmaceutical research.
In conclusion, 1-(4-Hydroxyisoxazole)-carboxylic Acid (CAS No. 178316-77-3) represents a promising scaffold for the development of novel therapeutics with broad applications in medicine and materials science. Its unique molecular structure, combined with its ability to interact with biological targets, positions it as a valuable tool for addressing complex diseases. Continued research into its pharmacological properties and synthetic modifications will be critical in realizing its full potential in the pharmaceutical industry.
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